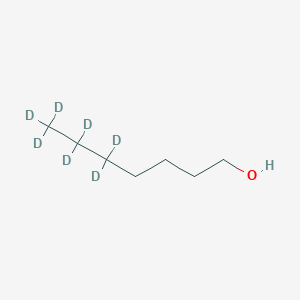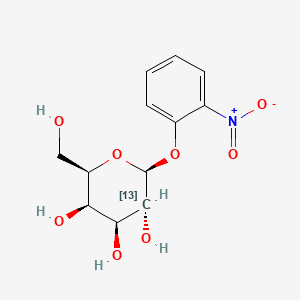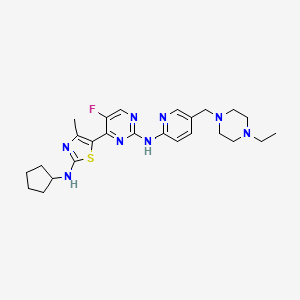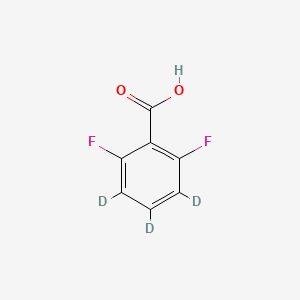
Pyrocholecalciferol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrocholecalciferol is synthesized through the photochemical transformation of 7-dehydrocholesterol (7-DHC) . This process involves exposing 7-DHC to ultraviolet light, which induces a series of chemical reactions leading to the formation of this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale photochemical reactors where 7-DHC is subjected to controlled UV radiation. The reaction conditions, such as temperature and light intensity, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Pyrocholecalciferol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) are performed to introduce halogen atoms into the this compound molecule.
Major Products Formed:
Aplicaciones Científicas De Investigación
Pyrocholecalciferol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other vitamin D analogues and derivatives.
Biology: Studied for its role in cellular processes and its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency and related disorders.
Industry: Utilized in the production of vitamin D supplements and fortified foods.
Mecanismo De Acción
Pyrocholecalciferol exerts its effects by interacting with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, this compound forms a complex that translocates to the nucleus and binds to specific DNA sequences, modulating the transcription of target genes involved in calcium and phosphate homeostasis .
Comparación Con Compuestos Similares
Cholecalciferol (Vitamin D3): The parent compound from which pyrocholecalciferol is derived.
Calcifediol: A hydroxylated form of cholecalciferol with a similar mechanism of action.
Calcitriol: The active form of vitamin D, which has a more potent effect on calcium and phosphate metabolism
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Unlike cholecalciferol, this compound is produced through a photochemical process, making it a valuable compound for studying the effects of structural changes on vitamin D activity .
Propiedades
Número CAS |
10346-43-7 |
|---|---|
Fórmula molecular |
C27H44O |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(3S,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26-,27-/m1/s1 |
Clave InChI |
UCTLRSWJYQTBFZ-KEPKOUJCSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


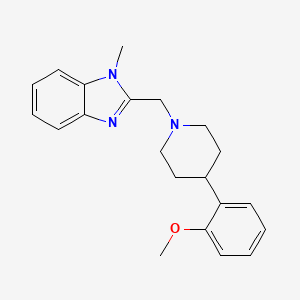
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
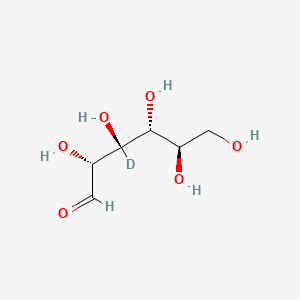
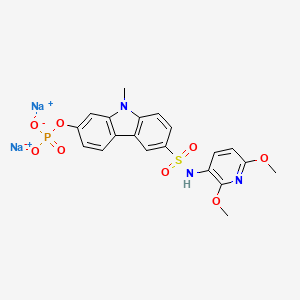

![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
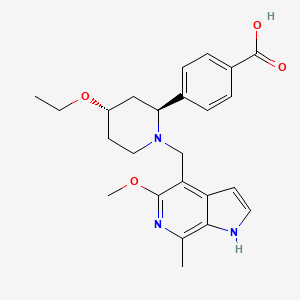
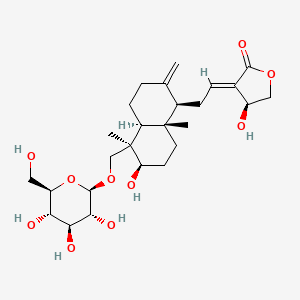
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
